
tert-Butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)carbamate
Overview
Description
tert-Butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)carbamate is a synthetic organic compound with the molecular formula C15H19N5O2 It is characterized by the presence of a tert-butyl carbamate group attached to a benzyl ring, which is further substituted with a 6-methyl-1,2,4,5-tetrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)carbamate typically involves multiple steps:
Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Attachment to Benzyl Group: The tetrazine ring is then attached to a benzyl group through a nucleophilic substitution reaction.
Introduction of the Carbamate Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazine ring, forming various oxidized derivatives.
Reduction: Reduction reactions can target the tetrazine ring, potentially converting it into a dihydrotetrazine or other reduced forms.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dihydrotetrazine.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C15H19N5O2
- Molecular Weight : 301.34 g/mol
- IUPAC Name : tert-butyl N-{[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl}carbamate
The presence of the tetrazine moiety is particularly notable for its reactivity and potential in bioorthogonal chemistry.
1.1. Anticancer Research
Recent studies have highlighted the potential of tetrazine derivatives in cancer therapy. Specifically, the compound has been explored for its ability to inhibit HSET (KIFC1), a protein involved in the mitotic process of cancer cells. In vitro assays demonstrated that compounds similar to tert-butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)carbamate can induce multipolarity in mitotic spindles in centrosome-amplified cancer cells, leading to cell death due to aberrant division processes .
Compound | Effect on Mitotic Spindle Multipolarity |
---|---|
Compound 13 | 10% increase in multipolarity |
Compound 18 | Significant inhibition of HSET |
Compound 26 | High selectivity against Eg5 |
1.2. Bioorthogonal Chemistry
The reactivity of tetrazines allows for their use in bioorthogonal reactions, particularly in labeling and imaging applications. For example, the compound can participate in inverse electron-demand Diels-Alder reactions with various dienophiles, facilitating the development of imaging agents that can be used in vivo for tracking biological processes .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the tetrazine ring and subsequent coupling with tert-butyl carbamate derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
3.1. Development of Imaging Agents
A study focused on developing fluorinated tetrazines for PET imaging demonstrated that incorporating this compound into the molecular framework significantly improved the solubility and reactivity of the resulting compounds for imaging applications .
3.2. In Vivo Applications
In vivo studies utilizing tetrazine-based compounds have shown promising results in targeted drug delivery systems. The ability to selectively label tumor cells with fluorescent probes allows for enhanced imaging contrast and better delineation during surgical procedures .
Mechanism of Action
The mechanism by which tert-Butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)carbamate exerts its effects is primarily through its reactive tetrazine ring. This ring can undergo rapid and selective reactions with strained alkenes or alkynes, forming stable adducts. These reactions are often used in bioorthogonal chemistry, where the compound can label biomolecules without interfering with native biological processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)carbamate
- tert-Butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)urethane
Uniqueness
tert-Butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)carbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the tert-butyl carbamate group also enhances its solubility and compatibility with various solvents, making it more versatile in different applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Biological Activity
tert-Butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)carbamate (CAS No. 1380500-86-6) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics and bioorthogonal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₉N₅O₂
- Molecular Weight : 301.34 g/mol
- Purity : Specifications vary; typically >95% for research applications.
The tetrazine moiety in the compound is known for its reactivity in bioorthogonal reactions, particularly with trans-cyclooctene (TCO). This characteristic facilitates targeted drug delivery systems and allows for the conjugation of therapeutic agents to specific biomolecules in cancer cells.
Anticancer Properties
Research indicates that compounds containing tetrazine structures can exhibit significant anticancer activity. For instance, studies have shown that tetrazines can induce apoptosis in cancer cells by disrupting mitotic processes:
- Inhibition of HSET (KIFC1) : The compound has been evaluated for its ability to inhibit HSET, a kinesin essential for centrosome clustering in cancer cells. In vitro studies demonstrated micromolar inhibition of HSET activity, leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .
- Cellular Uptake and Efficacy : The lipophilicity of the compound enhances its cellular uptake. Ligand efficacy studies indicated that modifications to the carbamate structure could significantly alter the potency against various cancer cell lines .
Bioorthogonal Applications
The compound's reactivity with TCO allows for innovative applications in imaging and therapy:
- Targeted Delivery : In pretargeting studies, high concentrations of radioisotopes were observed at tumor sites when administered alongside tetrazine derivatives, demonstrating effective targeting capabilities .
- Biodistribution Studies : These studies revealed minimal off-target effects, indicating a favorable safety profile for therapeutic applications .
Case Studies
- In Vivo Efficacy : A study involving mice treated with a TCO-tetrazine conjugate showed significant tumor regression compared to controls. The biodistribution data indicated preferential accumulation in tumor tissues over healthy tissues .
- Comparative Analysis : A comparative study with other tetrazine derivatives highlighted that this compound exhibited superior stability and efficacy against glioblastoma multiforme cells compared to traditional chemotherapeutics like temozolomide .
Data Tables
Property | Value |
---|---|
CAS Number | 1380500-86-6 |
Molecular Weight | 301.34 g/mol |
Anticancer Activity | Inhibits HSET |
Lipophilicity | High |
Cellular Uptake | Enhanced |
Study Type | Findings |
---|---|
In Vitro | Micromolar inhibition of HSET |
In Vivo | Significant tumor regression |
Biodistribution | High tumor accumulation |
Properties
IUPAC Name |
tert-butyl N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-10-17-19-13(20-18-10)12-7-5-11(6-8-12)9-16-14(21)22-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCNBDFBCVJXDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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